molecular formula C14H21Br B8051650 1-Bromo-2,5-di-tert-butylbenzene

1-Bromo-2,5-di-tert-butylbenzene

Cat. No. B8051650
M. Wt: 269.22 g/mol
InChI Key: JFRPIGCUUJRXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-di-tert-butylbenzene is a useful research compound. Its molecular formula is C14H21Br and its molecular weight is 269.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2,5-di-tert-butylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,5-di-tert-butylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Derivatives : 1-Bromo-2,5-di-tert-butylbenzene is used in the synthesis of various organic compounds. Komen and Bickelhaupt (1996) demonstrated its use in preparing derivatives such as arylphosphines (Komen & Bickelhaupt, 1996).

  • Lithium-Bromine Exchange Reactions : Bailey, Luderer, and Jordan (2006) investigated the effect of solvent on lithium-bromine exchange reactions with 1-bromo-4-tert-butylbenzene, showing how solvent composition affects the outcome of these reactions (Bailey, Luderer, & Jordan, 2006).

  • Dimagnesiated Aromatic Compounds : The synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene, derived from a similar compound, was achieved by Reck and Winter (1997). This research offers insights into the properties and potential applications of dimagnesiated aromatic compounds (Reck & Winter, 1997).

  • Bromination Kinetics and Mechanism : Shernyukov et al. (2019) studied the bromination kinetics of 1,3,5-tri-tert-butylbenzene, providing evidence of clustered polybromide transition states, which could be relevant for understanding reactions involving similar brominated compounds (Shernyukov et al., 2019).

  • Synthesis of Electrophosphorescent Intermediates : Kong-qiang (2005) synthesized 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, an electrophosphorescent intermediate, using a process that could be applicable to 1-Bromo-2,5-di-tert-butylbenzene (Kong-qiang, 2005).

  • Catalysis in Organic Synthesis : Yamamoto et al. (2008) discussed the synthesis of an NCN-type pincer palladium(II) complex using a compound similar to 1-Bromo-2,5-di-tert-butylbenzene. This research highlights the potential catalytic applications in organic synthesis (Yamamoto et al., 2008).

properties

IUPAC Name

2-bromo-1,4-ditert-butylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Br/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRPIGCUUJRXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,5-di-tert-butylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,5-di-tert-butylbenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-2,5-di-tert-butylbenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-2,5-di-tert-butylbenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-2,5-di-tert-butylbenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-2,5-di-tert-butylbenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-2,5-di-tert-butylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.